Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
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Scientific Research Applications
Metabolic Processes
Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to as the compound) undergoes various metabolic processes. One study details the in vitro metabolism of a structurally similar compound, CP-533,536, in human liver microsomes. This study found that CP-533,536 is metabolized by human P450s: CYP3A4, CYP3A5, and CYP2C8. The major pathways include oxidation of the tert-butyl moiety, oxidation of the pyridine moiety, and/or N-dealkylation. This could suggest similar metabolic pathways for the compound (Prakash et al., 2008).
Synthesis and Characterization
The synthesis and characterization of structurally related compounds have been widely studied. For instance, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, followed by coupling with aromatic aldehyde to form Schiff base compounds. These compounds were characterized using FTIR, 1H, and 13C NMR spectroscopy. Additionally, X-ray crystallographic analysis was used for further characterization (Çolak et al., 2021).
Similarly, Narayana et al. (2006) conducted a study involving the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into different compounds, which were then characterized by spectral analysis and screened for antibacterial and antifungal activity (Narayana et al., 2006).
properties
IUPAC Name |
methyl 6-tert-butyl-2-(pyridine-3-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)13-7-8-14-15(10-13)26-18(16(14)19(24)25-4)22-17(23)12-6-5-9-21-11-12/h5-6,9,11,13H,7-8,10H2,1-4H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVICAJZBLWMJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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